1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-
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Overview
Description
1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- is a complex organic compound that belongs to the class of isoquinolinamines. This compound is characterized by the presence of an isoquinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The compound also features a 3,4-dihydro substitution and a 3’-methoxy[1,1’-biphenyl]-3-yl group, which adds to its structural complexity and potential for diverse chemical reactivity.
Preparation Methods
The synthesis of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts. The reaction conditions for both steps are typically mild, allowing for the generation of the desired cyclization products in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form iminium salts, which can further react to form cyclized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring and the biphenyl moiety, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, as a nitric oxide synthase inhibitor, it binds to the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide . This inhibition can modulate various physiological processes, including inflammation and vasodilation.
Comparison with Similar Compounds
1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- can be compared with other similar compounds, such as:
3,4-Dihydro-1-isoquinolinamines: These compounds also feature a dihydroisoquinoline core and exhibit similar biological activities, including nitric oxide synthase inhibition.
N-alkylated 3,4-dihydroisoquinolinones: These derivatives are synthesized through similar synthetic routes and share comparable pharmacological properties.
The uniqueness of 1-Isoquinolinamine, 3,4-dihydro-3-(3’-methoxy[1,1’-biphenyl]-3-yl)- lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C22H20N2O |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)phenyl]-3,4-dihydroisoquinolin-1-amine |
InChI |
InChI=1S/C22H20N2O/c1-25-19-10-5-8-16(13-19)15-7-4-9-18(12-15)21-14-17-6-2-3-11-20(17)22(23)24-21/h2-13,21H,14H2,1H3,(H2,23,24) |
InChI Key |
ZBIUQYWFCPRFKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)C3CC4=CC=CC=C4C(=N3)N |
Origin of Product |
United States |
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